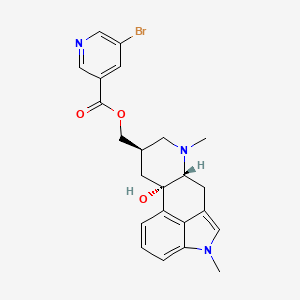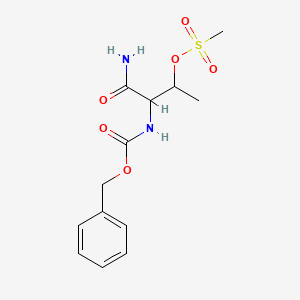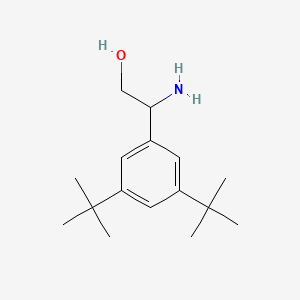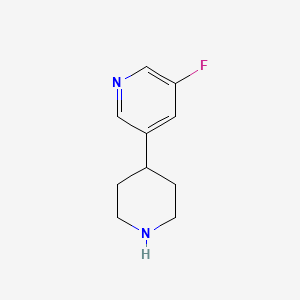
1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The compound is characterized by the presence of a carboxyphenylmethyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring
準備方法
The synthesis of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the carboxyphenylmethyl and methyl groups. The Boc protecting group is then added to protect the nitrogen atoms during subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
化学反応の分析
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The Boc protecting group can be removed through hydrolysis, typically using acidic or basic conditions, to yield the free amine.
科学的研究の応用
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex molecules. Its reactivity and stability make it suitable for use in various organic reactions.
Biological Studies: Researchers use the compound to study the effects of piperazine derivatives on biological systems. It can be used to investigate the interactions between small molecules and biological targets.
作用機序
The mechanism of action of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the carboxyphenylmethyl group can enhance binding affinity and specificity, while the Boc protecting group can be removed to reveal reactive amine groups that can form covalent bonds with target molecules.
類似化合物との比較
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine can be compared to other piperazine derivatives, such as:
1-(2-carboxyphenylmethyl)-4-Bocpiperazine: Similar structure but lacks the methyl group, which may affect its reactivity and binding properties.
1-(2-carboxyphenylmethyl)-3-methylpiperazine: Lacks the Boc protecting group, making it more reactive but less stable.
1-(2-carboxyphenylmethyl)-3-methyl-4-acetylpiperazine: Contains an acetyl protecting group instead of Boc, which may influence its solubility and reactivity.
The uniqueness of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C18H26N2O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-[[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-13-11-19(9-10-20(13)17(23)24-18(2,3)4)12-14-7-5-6-8-15(14)16(21)22/h5-8,13H,9-12H2,1-4H3,(H,21,22) |
InChIキー |
BHTLXEDHGVUWDS-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester](/img/structure/B15123851.png)
![dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate](/img/structure/B15123857.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B15123859.png)
![1-[5-(Diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15123860.png)
![4-[[1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinyl]methoxy]benzoic acid](/img/structure/B15123880.png)
![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride](/img/structure/B15123883.png)


![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B15123900.png)
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
